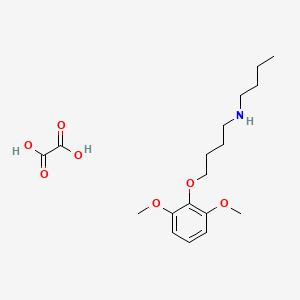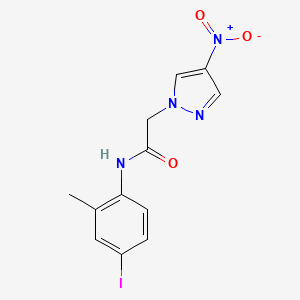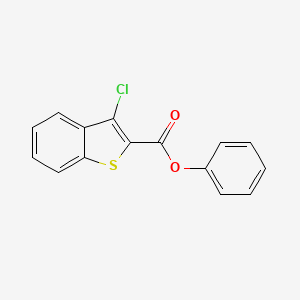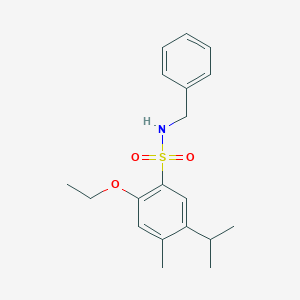
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate, also known as BDMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDMB is a selective agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that is involved in several physiological processes. The purpose of
Mécanisme D'action
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate activates the β2-adrenergic receptor, which is a G protein-coupled receptor that is coupled to the Gs protein. Upon activation, the β2-adrenergic receptor stimulates the production of cyclic adenosine monophosphate (cAMP) through the activation of adenylate cyclase. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates several downstream targets, resulting in the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, which are mediated through the activation of the β2-adrenergic receptor. This compound has been shown to increase airway smooth muscle relaxation, reduce inflammation, and improve lung function in asthma patients. This compound has also been shown to improve cardiac function and reduce oxidative stress in cardiovascular diseases. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has several advantages for lab experiments, including its high selectivity for the β2-adrenergic receptor, which allows for specific activation of the receptor without affecting other receptors. This compound is also stable and has a long half-life, which makes it a valuable tool for long-term experiments. However, this compound has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for the study of N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate, including the investigation of its potential for therapeutic applications in asthma, cardiovascular diseases, and metabolic disorders. Future studies could also investigate the potential of this compound as a tool for studying the β2-adrenergic receptor in different physiological systems. In addition, the development of more selective and potent agonists of the β2-adrenergic receptor could lead to the discovery of new therapeutic targets for several diseases.
Méthodes De Synthèse
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate can be synthesized through a multi-step process involving the reaction of 2,6-dimethoxyphenol with butylamine, followed by the formation of the final product through a series of chemical reactions. The synthesis method of this compound has been extensively studied and optimized to produce high yields of the compound.
Applications De Recherche Scientifique
N-butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been used in several scientific research studies to investigate the physiological and biochemical effects of β2-adrenergic receptor activation. This compound is a selective agonist of the β2-adrenergic receptor, which makes it a valuable tool for studying the receptor's function in different physiological systems. This compound has been used in studies investigating the role of the β2-adrenergic receptor in asthma, cardiovascular diseases, and metabolic disorders.
Propriétés
IUPAC Name |
N-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-4-5-11-17-12-6-7-13-20-16-14(18-2)9-8-10-15(16)19-3;3-1(4)2(5)6/h8-10,17H,4-7,11-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWRTXUSEDBYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=CC=C1OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5199196.png)
![4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B5199205.png)
![2-(ethylthio)-N-{2-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5199229.png)
![1-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5199230.png)
![1-cyclohexyl-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5199232.png)
![N-{1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5199239.png)




![(3R*,4R*)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5199277.png)
![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)

